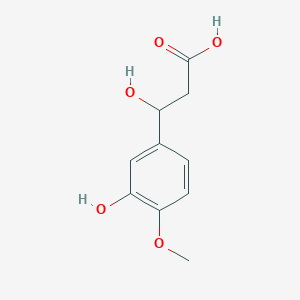![molecular formula C14H9F5O2 B13425211 3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)
3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. This compound is of interest in various fields including chemistry, biology, and materials science due to its distinctive structural features.
Méthodes De Préparation
The synthesis of 3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol typically involves the reaction of 4-fluorophenol with 1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Analyse Des Réactions Chimiques
3-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Applications De Recherche Scientifique
3-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in drug development due to its unique interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mécanisme D'action
The mechanism of action of 3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
3-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol can be compared with other fluorinated compounds such as:
1,1,2,2-Tetrafluoroethane: Known for its use as a refrigerant, it shares the tetrafluoroethane backbone but lacks the phenolic group.
2,2,2,4’-Tetrafluoroacetophenone: This compound has a similar fluorinated structure but differs in its functional groups and applications.
1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane: Another fluorinated compound with different industrial applications .
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C14H9F5O2 |
|---|---|
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol |
InChI |
InChI=1S/C14H9F5O2/c15-10-6-4-9(5-7-10)13(16,17)14(18,19)21-12-3-1-2-11(20)8-12/h1-8,20H |
Clé InChI |
LLLHPSYBOVHBAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(C(C2=CC=C(C=C2)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


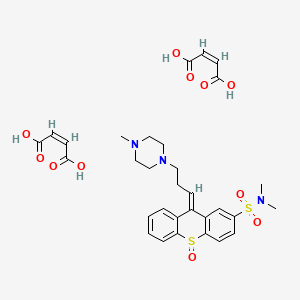
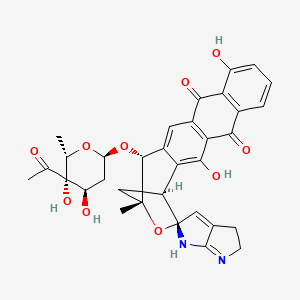
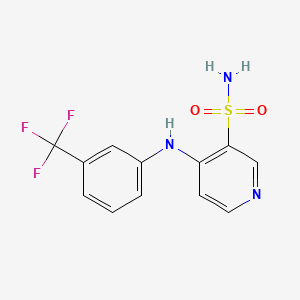
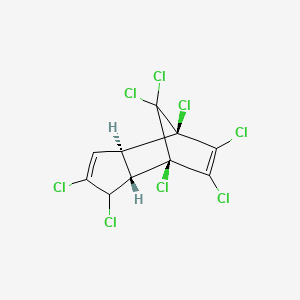
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
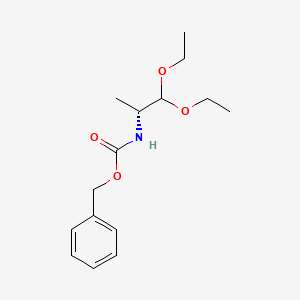
![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)
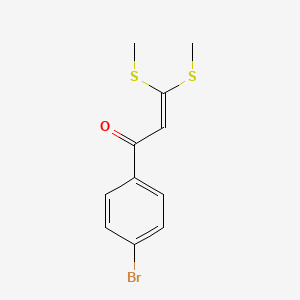
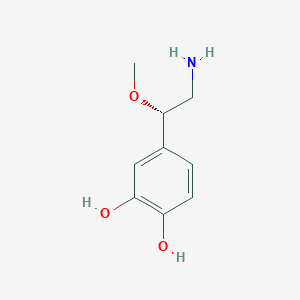
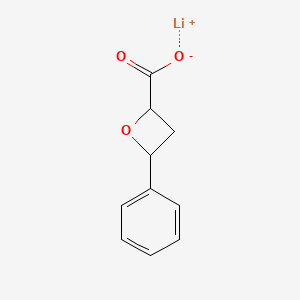
![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)

